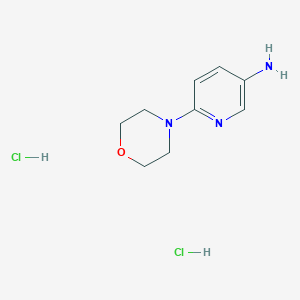

6-Morpholinopyridin-3-amine dihydrochloride

Description

Properties

IUPAC Name |

6-morpholin-4-ylpyridin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O.2ClH/c10-8-1-2-9(11-7-8)12-3-5-13-6-4-12;;/h1-2,7H,3-6,10H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHWQGDCLSDZZIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=C(C=C2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 6-Morpholinopyridin-3-amine dihydrochloride is primarily achieved through chemical synthesis. One common method involves the reaction of morpholine with 3-aminopyridine to produce the desired product . The specific reaction conditions can be adjusted according to actual needs, but typically involve controlled temperature and pH levels to ensure optimal yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors and stringent quality control measures to ensure consistency and safety. The compound is often produced in a crystalline form, which is then purified and packaged for distribution.

Chemical Reactions Analysis

Types of Reactions

6-Morpholinopyridin-3-amine dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also undergo reduction reactions, often using reducing agents like hydrogen or hydrides.

Substitution: The compound is known to participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pyridine derivatives, while reduction could produce amine derivatives. Substitution reactions often result in the formation of new compounds with altered functional groups.

Scientific Research Applications

Anticancer Activity

Research indicates that 6-Morpholinopyridin-3-amine exhibits cytotoxic properties against various human cancer cell lines. In a study evaluating its effects on HepG2 (liver cancer) and MDA-MB-231 (breast cancer) cells, the compound demonstrated significant inhibitory activity with an IC50 value of 1.4 μM against MDA-MB-231 cells, suggesting its potential as an anticancer agent .

Neuropharmacological Applications

The compound has been investigated for its affinity towards dopamine receptors, particularly D2 and D3 receptors, which are implicated in the treatment of schizophrenia and other neuropsychiatric disorders. Its selectivity for these receptors over histamine receptors indicates a favorable pharmacological profile with potentially lower side effects compared to existing antipsychotic medications .

Treatment of Schizophrenia

The affinity of 6-Morpholinopyridin-3-amine for D2 and D3 receptors makes it a candidate for developing new antipsychotic drugs aimed at treating schizophrenia. Its ability to selectively target these receptors while minimizing interaction with H1 receptors could lead to reduced sedation and weight gain, common side effects associated with traditional antipsychotics .

Cognitive Enhancement

In addition to treating schizophrenia, there is evidence suggesting that compounds similar to 6-Morpholinopyridin-3-amine may enhance cognitive function by modulating neurotransmitter systems involved in learning and memory processes. This positions the compound as a potential therapeutic agent for cognitive deficits associated with various neurological disorders .

Case Studies and Research Findings

Several studies have documented the efficacy of 6-Morpholinopyridin-3-amine in preclinical settings:

- Study on Cytotoxicity : A detailed investigation into the cytotoxic effects of this compound revealed that it significantly inhibited cell proliferation in both HepG2 and MDA-MB-231 cell lines, highlighting its potential as an anticancer agent .

- Neuropharmacological Assessment : Research focused on receptor binding affinities demonstrated that this compound possesses a strong affinity for dopamine receptors while showing minimal affinity for histamine receptors, supporting its use in neuropharmacology .

Mechanism of Action

The mechanism of action of 6-Morpholinopyridin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The compound belongs to a broader class of pyridine-based dihydrochloride salts. Below is a comparative analysis of structurally related compounds:

Key Observations :

- Morpholino vs. Aminomethyl Groups: The morpholino group in the target compound enhances electron-donating properties and solubility compared to the aminomethyl group in 6-(Aminomethyl)pyridin-2-amine dihydrochloride .

- Pharmaceutical Potential: Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate dihydrochloride is explicitly highlighted for drug development, whereas the target compound is primarily a synthetic intermediate .

Biological Activity

Overview

6-Morpholinopyridin-3-amine dihydrochloride is a chemical compound with significant potential in biological research and drug development. Its unique structure, which combines a morpholine ring and a pyridine moiety, allows it to interact with various biological targets, making it valuable in medicinal chemistry.

- Molecular Formula : C9H15Cl2N3O

- Molecular Weight : 252.141 g/mol

- IUPAC Name : 6-morpholin-4-ylpyridin-3-amine; dihydrochloride

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It has been shown to inhibit certain pathways associated with tumor progression and inflammation, making it a candidate for cancer treatment and other therapeutic applications.

Biological Activity

Recent studies have highlighted several biological activities associated with this compound:

- Anti-Tumor Properties : Research indicates that this compound exhibits anti-tumor effects by inhibiting key signaling pathways involved in cancer cell proliferation and survival .

- Enzyme Inhibition : The compound has been identified as an inhibitor of 15-Prostaglandin Dehydrogenase (15-PGDH), an enzyme that regulates prostaglandin levels. Inhibition of this enzyme can enhance tissue regeneration and promote hematopoiesis, particularly in bone marrow transplantation models .

- Neuropharmacological Effects : Preliminary studies suggest potential neuroprotective effects, indicating that the compound may influence neurotransmitter systems, particularly those related to dopaminergic activity .

Data Table: Biological Activities

Case Studies

- Tumor Growth Inhibition : A study demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models of breast cancer. The mechanism was linked to the downregulation of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.

- Bone Marrow Recovery : In a murine model, administration of the compound post-bone marrow transplantation led to accelerated recovery of hematopoietic cells, suggesting its utility in clinical settings for improving recovery times in patients undergoing such procedures .

Q & A

Q. What validated analytical methods are recommended for quantifying 6-Morpholinopyridin-3-amine dihydrochloride in environmental matrices like soil?

Gas chromatography with flame ionization detection (GC-FID) has been validated for structurally similar dihydrochloride compounds (e.g., Tilorone dihydrochloride) in soil studies. Key steps include:

- Method validation via recovery experiments (85–110% accuracy) under aerobic conditions.

- Optimization of soil extraction protocols to account for compound polarity and matrix interference.

- Suitability checks for linearity (R² > 0.99), precision (RSD < 5%), and detection limits (≤0.1 µg/g) .

Q. How can this compound be synthesized with high purity?

A typical synthesis involves:

- Refluxing the free base (6-Morpholinopyridin-3-amine) with hydrochloric acid in ethanol to form the dihydrochloride salt.

- Recrystallization from ethanol/water mixtures to achieve >95% purity.

- Characterization via melting point analysis (e.g., 535–537 K for analogous pyrimidinium chlorides) and elemental analysis .

Q. What spectroscopic techniques are critical for structural characterization?

- X-ray crystallography : Resolves protonation sites (e.g., aromatic nitrogen) and hydrogen-bonding networks (e.g., chloride ion interactions) .

- NMR spectroscopy : Confirms morpholine ring integrity and amine proton environments (δ 6.5–8.5 ppm for aromatic protons).

- IR spectroscopy : Identifies N–H stretching (3200–3400 cm⁻¹) and morpholine C–O–C vibrations (1100–1250 cm⁻¹) .

Q. How is purity assessed, and what impurity thresholds are acceptable?

Follow pharmacopeial guidelines (e.g., Ph. Eur.):

- Clarity and color : 1% w/v solution must be clear/colorless.

- Heavy metals : ≤20 ppm via atomic absorption spectroscopy.

- Loss on drying : ≤0.5% at 105°C.

- Impurity profiling : Use HPLC with reference standards (e.g., EP impurity A/B) for related amines or degradation products .

Advanced Research Questions

Q. What factors influence the environmental degradation rate of this compound in aerobic soils?

Degradation rates depend on:

- Soil microbiota : Microbial activity accelerates hydrolysis of morpholine rings.

- pH and oxygen levels : Acidic soils (pH < 6) stabilize the dihydrochloride form, slowing degradation.

- Comparative kinetics : Degradation follows the order: iodide salts > dihydrochlorides > thiazolates under identical conditions .

Q. How can discrepancies in stability data under varying storage conditions be resolved?

- Controlled studies : Test stability at 25°C/60% RH (ICH guidelines) vs. accelerated conditions (40°C/75% RH).

- Analytical consistency : Use validated GC-FID or HPLC-UV methods to minimize inter-lab variability.

- Degradation product identification : LC-MS/MS to detect morpholine ring-opened byproducts (e.g., pyridine-3-amine derivatives) .

Q. What mechanistic insights exist for the pharmacological impact of the dihydrochloride vs. hydrochloride form?

- Bioavailability : Dihydrochloride salts often exhibit higher solubility (e.g., 2–3× increase in aqueous media) due to enhanced ionization.

- Stability : Protonation at multiple sites (e.g., morpholine nitrogen) reduces hygroscopicity, improving shelf life.

- In vivo performance : Reduced side effects correlate with controlled release from the dihydrochloride matrix .

Q. How should biological activity studies be designed to account for metabolite interactions?

- Metabolite profiling : Incubate with liver microsomes to identify primary metabolites (e.g., N-oxide derivatives).

- Cell-based assays : Use human serum-containing media to mimic protein-binding effects.

- Dose-response curves : Account for dihydrochloride salt’s molar equivalence (e.g., adjust for HCl counterion mass) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.